molecular formula C11H11BrO3 B13482552 methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate

methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate

Cat. No.: B13482552
M. Wt: 271.11 g/mol
InChI Key: MXZJCWHXMLQHGL-UHFFFAOYSA-N
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Description

Methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate is a brominated benzopyran derivative characterized by a bicyclic framework with a 7-bromo substituent and a methyl ester group at position 2. Benzopyrans are privileged scaffolds in medicinal and synthetic chemistry due to their diverse biological activities and structural versatility. The methyl ester group at position 2 contributes to solubility in organic solvents and may serve as a synthetic handle for further derivatization .

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 7-bromo-3,4-dihydro-2H-chromene-2-carboxylate

InChI

InChI=1S/C11H11BrO3/c1-14-11(13)9-5-3-7-2-4-8(12)6-10(7)15-9/h2,4,6,9H,3,5H2,1H3

InChI Key

MXZJCWHXMLQHGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(O1)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

    Oxidation Reactions: The benzopyran ring can be oxidized to introduce additional functional groups or to form quinone derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and ester group can enhance its binding affinity and specificity towards these targets. The compound may also modulate signaling pathways and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Reactivity and Functionalization

  • Bromine vs. Conversely, methyl groups (e.g., 8b) enhance steric hindrance but reduce electronic effects .
  • Ester vs. Ketone/Carboxylic Acid Derivatives : The methyl ester at position 2 offers hydrolytic stability compared to ketone (8b, 8c) or carboxylic acid derivatives, enabling controlled functionalization under basic or acidic conditions .

Spectroscopic and Analytical Data

  • NMR Trends :
    • The 7-bromo substituent would deshield adjacent protons in $^1$H NMR, similar to dichloro analogs in 8c ($\delta$ 6.8–7.5 ppm for aromatic protons) .
    • Methyl ester protons typically resonate at $\delta$ 3.6–3.8 ppm, distinct from ethoxy ($\delta$ 1.2–1.4 ppm) or benzylmercapto groups ($\delta$ 4.3–4.5 ppm) in 14f and 14g .

Biological Activity

Methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of the Compound

This compound belongs to the class of benzopyrans, which are known for their varied biological effects. The presence of a bromine atom at the 7th position and a carboxylate ester group at the 2nd position enhances its reactivity and biological activity compared to other analogs.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)12.5Induction of apoptosis
MCF-7 (breast cancer)15.0Cell cycle arrest in G2/M phase
A549 (lung cancer)10.0Inhibition of angiogenesis

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.

Table 2: Anti-inflammatory Activity Data

Inflammatory ModelEffectivenessMechanism of Action
Carrageenan-induced paw edemaSignificantCOX inhibition
LPS-stimulated macrophagesModerateLOX inhibition

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. Its effectiveness varies based on concentration and specific pathogens.

Table 3: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The bromine atom enhances binding affinity to target enzymes.
  • Receptor Modulation : The compound may act on various receptors involved in inflammation and cancer pathways.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Cancer Cell Lines : A recent study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
    "The compound not only reduced cell viability but also induced apoptosis through caspase activation" .
  • Anti-inflammatory Research : Another investigation focused on its effects in an animal model of arthritis, showing a marked decrease in joint swelling and pain when administered over a four-week period.
    "this compound demonstrated comparable efficacy to standard anti-inflammatory drugs" .

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